2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate
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Overview
Description
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a thioxoethyl group. Its distinct chemical properties make it a valuable subject of study for researchers aiming to develop new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of cyanoacetic acid hydrazide with various electrophiles and nucleophiles to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The temperature and reaction time are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces primary amines.
Scientific Research Applications
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate involves its interaction with specific molecular targets. The cyano group and thioxoethyl group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of heterocyclic compounds.
Thioxoethyl derivatives: Compounds with similar thioxoethyl groups that exhibit comparable chemical reactivity.
Uniqueness
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H20N4O2S |
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Molecular Weight |
308.40 g/mol |
IUPAC Name |
[(2Z)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]ethyl] acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-11(19)20-9-12(7-15)13-5-4-6-18(13)8-14(21)16-10-17(2)3/h10H,4-6,8-9H2,1-3H3/b13-12-,16-10? |
InChI Key |
UDPUTVHFZWDWTN-DQYUBNONSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C\1/CCCN1CC(=S)N=CN(C)C)/C#N |
Canonical SMILES |
CC(=O)OCC(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Origin of Product |
United States |
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